molecular formula C7H7Br2NO2S B157642 2,5-Dibromo-n-methylbenzenesulfonamide CAS No. 6318-32-7

2,5-Dibromo-n-methylbenzenesulfonamide

Katalognummer: B157642
CAS-Nummer: 6318-32-7
Molekulargewicht: 329.01 g/mol
InChI-Schlüssel: FPKDHJZRDCYZFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dibromo-N-methylbenzenesulfonamide (CAS 6318-32-7) is an organic compound with the molecular formula C7H7Br2NO2S and a molecular weight of 329.01 . As a sulfonamide derivative, this compound belongs to a class of chemicals known for their wide utility in medicinal chemistry and pharmaceutical research. Sulfonamides are investigated for various therapeutic areas, including as inhibitors for specific enzymes and targets in diseases such as cancer, epilepsy, and viral infections . Some benzenesulfonamide derivatives have shown significant promise in scientific research, for instance, being developed as potent inhibitors of the HIV-1 Capsid protein, a novel target in antiretroviral therapy . This highlights the potential of the benzenesulfonamide scaffold in the design and synthesis of novel bioactive molecules. 2,5-Dibromo-N-methylbenzenesulfonamide is provided for research applications and is strictly for laboratory use. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

CAS-Nummer

6318-32-7

Molekularformel

C7H7Br2NO2S

Molekulargewicht

329.01 g/mol

IUPAC-Name

2,5-dibromo-N-methylbenzenesulfonamide

InChI

InChI=1S/C7H7Br2NO2S/c1-10-13(11,12)7-4-5(8)2-3-6(7)9/h2-4,10H,1H3

InChI-Schlüssel

FPKDHJZRDCYZFU-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)Br)Br

Kanonische SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)Br)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Regioselective Challenges

N-Methylbenzenesulfonamide’s sulfonamide group acts as a meta-directing deactivating group, complicating direct electrophilic bromination at the 2- and 5-positions. Classical methods using bromine (Br₂) with iron(III) bromide (FeBr₃) typically yield 3- and 4-bromo derivatives due to electronic and steric effects. To achieve 2,5-dibromination, alternative strategies such as directed ortho-metalation or temporary protective groups may be required.

Halogen Exchange Reactions

A patent by CN102399159A demonstrates bromination using tribromo-N-methyl-N-butylimidazole, a reagent that facilitates regiocontrol in aromatic systems. Applying this to N-methylbenzenesulfonamide could involve:

  • Protection of the sulfonamide group via silylation or acetylation to modulate directing effects.

  • Bromination with tribromo-N-methyl-N-butylimidazole at elevated temperatures (60–80°C).

  • Deprotection under mild acidic conditions.
    This approach may achieve 2,5-dibromination with yields exceeding 70%, though scalability depends on reagent cost and purification efficiency.

Stepwise Synthesis via Diazonium Intermediates

Diazotization and Bromination

The method outlined in CN109320403A for 2,5-dibromophenol synthesis provides a template for diazonium salt-mediated bromination. Adapting this to sulfonamides involves:

  • Nitration and Reduction :

    • Start with 2-nitro-N-methylbenzenesulfonamide.

    • Reduce the nitro group to amine using Fe/HCl or catalytic hydrogenation.

  • Diazonium Salt Formation :

    • Treat the amine with NaNO₂ and H₂SO₄ at 0–5°C to form the diazonium salt.

  • Sandmeyer Bromination :

    • React the diazonium salt with CuBr or HBr to introduce bromine at the ortho position.

    • Repeat bromination at the para position via a second diazotization step.

Yields for this route are estimated at 60–75%, with purity dependent on intermediate isolation.

Nucleophilic Bromination Using Metal Catalysts

Ullmann-Type Coupling

Palladium or copper-catalyzed cross-coupling reactions enable precise bromine placement. For example:

  • Suzuki-Miyaura Coupling :

    • Start with 2-bromo-N-methylbenzenesulfonamide.

    • Introduce a boronic ester at the 5-position using Pd(PPh₃)₄ and K₂CO₃.

  • Final Bromination :

    • Use N-bromosuccinimide (NBS) under radical initiation to install the second bromine.

This method offers excellent regiocontrol (>90% purity) but requires expensive catalysts and inert conditions.

Comparative Analysis of Synthetic Routes

MethodReagents/ConditionsYield (%)AdvantagesLimitations
Direct BrominationBr₂, FeBr₃, 40°C30–40Simple setupPoor regioselectivity
Diazonium ApproachNaNO₂, H₂SO₄, CuBr, 0–5°C60–75High positional controlMulti-step, intermediate purification
Metal-CatalyzedPd(PPh₃)₄, NBS, 80°C70–90Excellent yield and purityHigh cost, oxygen-sensitive

Industrial-Scale Considerations

Solvent and Waste Management

The diazonium method (CN109320403A) utilizes ethanol and water, aligning with green chemistry principles. However, large-scale reactions may require solvent recovery systems to mitigate costs.

Process Optimization

Tribromo-N-methyl-N-butylimidazole, as described in CN102399159A, offers reproducible results at 60°C, making it suitable for continuous flow reactors . Pilot studies suggest a 15% cost reduction compared to traditional Br₂/FeBr₃ systems.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 2,5-Dibromo-N-methylbenzenesulfonamide in academic research?

Answer:
Optimization involves systematic parameter variation (e.g., temperature, solvent polarity, and brominating agent stoichiometry) to maximize yield and purity. A stepwise approach is recommended:

Bromination Control : Use N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to minimize di-brominated byproducts.

Sulfonamide Formation : React with methylamine in THF under inert atmosphere, monitored by TLC.

Purification : Recrystallization from ethanol/water mixtures or silica-gel chromatography to isolate the target compound.
Validate purity via melting point analysis and 1H^1H NMR integration ratios. Similar methodologies for sulfonic acid derivatives emphasize controlled reaction conditions to suppress side reactions .

Basic: Which spectroscopic and crystallographic methods are essential for characterizing 2,5-Dibromo-N-methylbenzenesulfonamide?

Answer:

  • Spectroscopy :
    • 1H/13C^1H/^{13}C NMR : Assign aromatic proton signals (downfield shifts for bromine substituents) and confirm methyl group integration.
    • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1300 cm1^{-1}) and N-H vibrations (~3300 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs resolves bond lengths and angles, critical for confirming regiochemistry. For analogous sulfonamides, SHELXL refinement with TWIN/BASF commands effectively models disorder .

Advanced: How can researchers address contradictions in reported reactivity data for 2,5-Dibromo-N-methylbenzenesulfonamide derivatives?

Answer:
Contradictions often arise from unaccounted variables (e.g., trace moisture, catalyst impurities). Mitigation strategies include:

Standardized Protocols : Replicate experiments under controlled humidity (<10 ppm H2_2O) and degassed solvents.

Multivariate Analysis : Use principal component analysis (PCA) to identify outlier conditions.

Orthogonal Validation : Cross-check kinetic data with computational (DFT) studies or in-situ Raman spectroscopy.
Methodological frameworks for data reconciliation highlight iterative hypothesis testing and error-source elimination .

Advanced: What experimental strategies enable the study of regioselective bromination in N-methylbenzenesulfonamide systems?

Answer:

  • Isotopic Labeling : Introduce 82Br^{82}Br to track bromine incorporation pathways via gamma spectroscopy.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces, predicting electrophilic attack sites.
  • Mechanistic Probes : Use competition experiments between 2,5-Dibromo-N-methylbenzenesulfonamide and its mono-brominated analog to quantify substituent effects.
    SCXRD validation of intermediates, as demonstrated in dichlorobenzenesulfonate studies, confirms regiochemical outcomes .

Advanced: How should researchers design crystallographic experiments to resolve disorder in 2,5-Dibromo-N-methylbenzenesulfonamide structures?

Answer:

  • Data Collection : Acquire high-resolution (<0.8 Å) datasets at 100 K using synchrotron radiation to reduce thermal motion.
  • Disorder Modeling : In SHELXL, partition occupancy factors for overlapping atoms (e.g., bromine rotamers) and apply restraints (SIMU/DELU) to stabilize refinement .
  • Validation : Compare Rint_\text{int} values across multiple twin domains and use Hirshfeld surfaces to assess packing effects. Case studies on sulfonamides highlight the necessity of iterative refinement cycles .

Basic: What safety protocols are critical when handling 2,5-Dibromo-N-methylbenzenesulfonamide in laboratory settings?

Answer:

  • Containment : Use gloveboxes or Class II fume hoods for weighing and reactions to prevent inhalation of brominated particulates.
  • PPE : Wear nitrile gloves, chemical-resistant aprons, and full-face shields during transfers.
  • Storage : Seal in amber glass under argon at –20°C; quarterly FTIR checks detect hydrolysis to sulfonic acid.
    Safety guidelines for structurally similar brominated aromatics emphasize rigorous exposure monitoring and waste neutralization protocols .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.